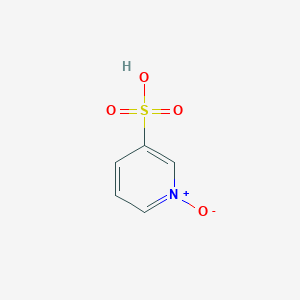
3-Pyridinesulfonic acid, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinesulfonic acid, 1-oxide (3-PSO) is a heterocyclic compound that has gained significant attention due to its diverse applications in scientific research. This compound is synthesized through various methods and is widely used in biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 3-Pyridinesulfonic acid, 1-oxide is not fully understood. However, it is believed that the compound acts as a chelator, binding to metal ions and forming stable complexes. This property makes it an excellent fluorescence probe for metal ion detection.
Efectos Bioquímicos Y Fisiológicos
3-Pyridinesulfonic acid, 1-oxide has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Pyridinesulfonic acid, 1-oxide in laboratory experiments include its high purity, stability, and ease of synthesis. However, the compound has some limitations, including its low solubility in water and its limited stability in acidic conditions.
Direcciones Futuras
There are many future directions for the use of 3-Pyridinesulfonic acid, 1-oxide in scientific research. One direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the exploration of its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Additionally, the use of 3-Pyridinesulfonic acid, 1-oxide in the development of new sensors and probes for biomedical applications is an exciting area of research.
Conclusion:
In conclusion, 3-Pyridinesulfonic acid, 1-oxide is a heterocyclic compound that has diverse applications in scientific research. It is synthesized through various methods and is widely used in biochemical and physiological studies. The compound has many advantages, including its high purity, stability, and ease of synthesis. However, it also has some limitations, including its low solubility in water and limited stability in acidic conditions. The future directions for the use of 3-Pyridinesulfonic acid, 1-oxide in scientific research are numerous, and it is an exciting area of study for researchers in various fields.
Métodos De Síntesis
3-Pyridinesulfonic acid, 1-oxide can be synthesized through various methods. One of the most common methods is the oxidation of 3-pyridinesulfonic acid using potassium permanganate. This method yields high purity 3-Pyridinesulfonic acid, 1-oxide and is widely used in laboratory experiments.
Aplicaciones Científicas De Investigación
3-Pyridinesulfonic acid, 1-oxide has a wide range of applications in scientific research. It is used as a fluorescence probe for the detection of metal ions, such as copper and zinc. Additionally, it is used as a catalyst for various organic reactions, such as the synthesis of pyridine derivatives. 3-Pyridinesulfonic acid, 1-oxide is also used as a pH indicator in biochemical and physiological studies.
Propiedades
Número CAS |
5402-21-1 |
|---|---|
Nombre del producto |
3-Pyridinesulfonic acid, 1-oxide |
Fórmula molecular |
C5H5NO4S |
Peso molecular |
175.16 g/mol |
Nombre IUPAC |
1-oxidopyridin-1-ium-3-sulfonic acid |
InChI |
InChI=1S/C5H5NO4S/c7-6-3-1-2-5(4-6)11(8,9)10/h1-4H,(H,8,9,10) |
Clave InChI |
BXNFADQKJJBJJB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C[N+](=C1)[O-])S(=O)(=O)O |
SMILES canónico |
C1=CC(=C[N+](=C1)[O-])S(=O)(=O)O |
Otros números CAS |
5402-21-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



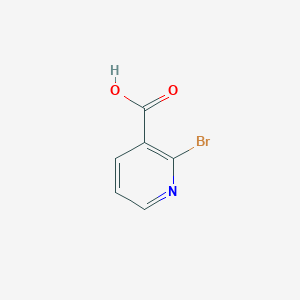
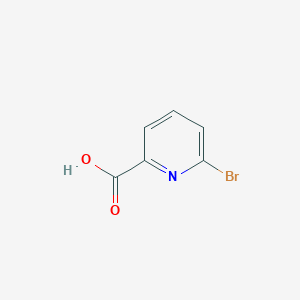
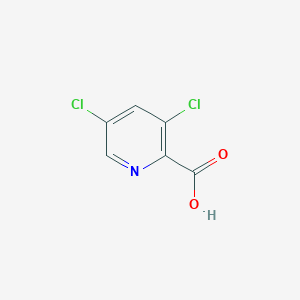
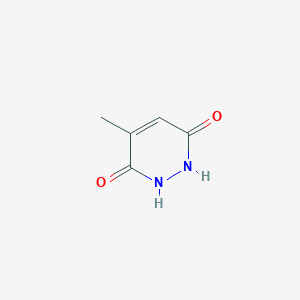
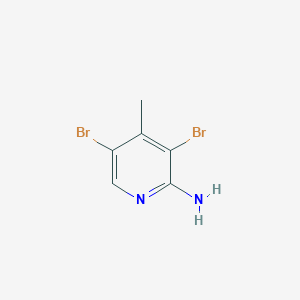

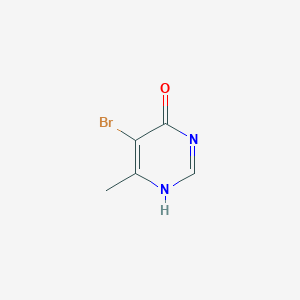
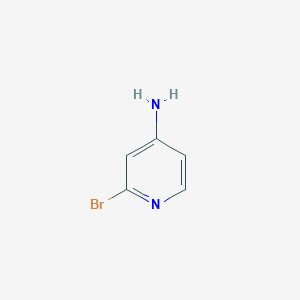
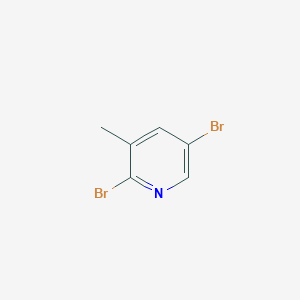

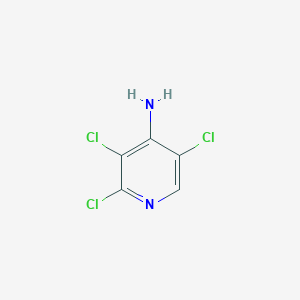
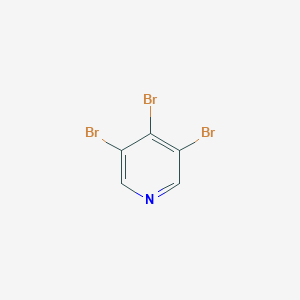
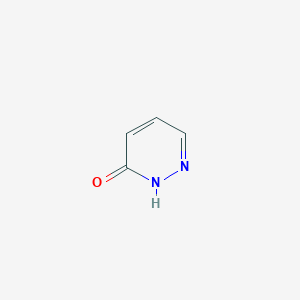
![10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B189421.png)